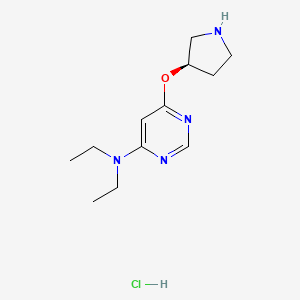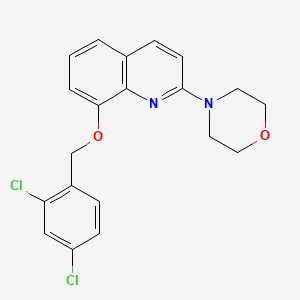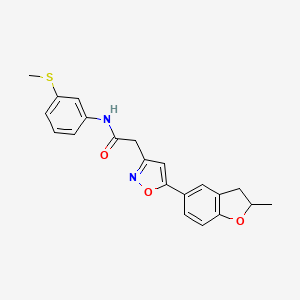
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of quinazoline derivatives and their evaluation for cytotoxic activities against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have shown potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Green Chemistry Synthesis
Innovations in green chemistry have led to efficient synthesis methods for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, showcasing an environmentally friendly approach to producing these compounds. Such methods highlight the versatility and potential sustainability of synthesizing quinazoline derivatives, which could include the target compound, for various applications (Patil et al., 2008).
Herbicidal Activity
Quinazoline derivatives have also been investigated for their herbicidal activity. Novel pyrazole-quinazoline-2,4-dione hybrids, for example, have been explored as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. Such studies underscore the potential of quinazoline derivatives in agricultural applications, particularly in developing new herbicides for resistant weed control (He et al., 2020).
Antimicrobial and Antiproliferative Activities
Additionally, quinazoline derivatives have been synthesized and tested for antimicrobial and anti-proliferative activities, suggesting their broad-spectrum potential in pharmaceutical applications. Such studies contribute to the understanding of the multifaceted roles quinazoline derivatives can play in medicine, from combating microbial infections to inhibiting cancer cell growth (Al-Wahaibi et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde and 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
Número CAS |
1207020-32-3 |
Fórmula molecular |
C27H24N4O5 |
Peso molecular |
484.512 |
Nombre IUPAC |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-11-19(13-17(16)2)31-26(32)20-7-5-6-8-21(20)30(27(31)33)15-24-28-25(29-36-24)18-10-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
Clave InChI |
KZIJTOPSHJIXLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)
![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)
![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)


![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)


